Methyl 2-(2-aminopyrimidin-4-yl)acetate
Description
Methyl 2-(2-aminopyrimidin-4-yl)acetate is a pyrimidine derivative featuring an amino group at the 2-position of the pyrimidine ring and a methyl ester-substituted acetate moiety at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The amino group enhances nucleophilicity, enabling participation in coupling reactions, while the ester group offers reactivity for hydrolysis or transesterification.
Properties
CAS No. |
33965-19-4 |
|---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.17 g/mol |
IUPAC Name |
methyl 2-(2-aminopyrimidin-4-yl)acetate |
InChI |
InChI=1S/C7H9N3O2/c1-12-6(11)4-5-2-3-9-7(8)10-5/h2-3H,4H2,1H3,(H2,8,9,10) |
InChI Key |
MCYSCULAEIIHJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC(=NC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Variations
Key structural analogs include:
Reactivity and Physicochemical Properties
- Amino vs. Chloro Substituents: The amino group in the target compound enhances nucleophilicity, facilitating reactions like Buchwald-Hartwig couplings. In contrast, the dichloro substituents in Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate increase electrophilicity, favoring SNAr reactions .
- Ester Group Effects: Methyl esters (target compound) generally exhibit faster hydrolysis rates than ethyl esters (e.g., Ethyl-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)acetate), impacting bioavailability and metabolic stability .
- Hydrogen Bonding: The hydroxy group in Ethyl-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)acetate promotes intramolecular O–H⋯N hydrogen bonds, influencing crystal packing and solubility .
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